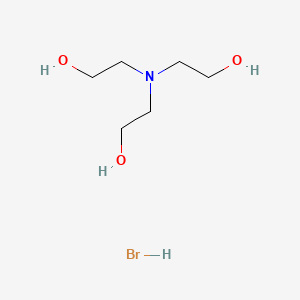

2,2',2''-Nitrilotrisethanol hydrobromide

Description

Background and Significance of Triethanolamine (B1662121) Derivatives in Advanced Chemical Systems

Triethanolamine (TEA) and its derivatives are a cornerstone in both industrial and academic chemistry. taylorandfrancis.comwikipedia.org TEA is a trifunctional molecule, possessing a tertiary amine and three primary alcohol groups, which allows for a wide range of chemical modifications and applications. wikipedia.org These derivatives are widely used as surfactants, emulsifiers, and pH buffering agents in consumer products and industrial formulations. taylorandfrancis.comwikipedia.org

In more advanced chemical systems, triethanolamine derivatives have been critical. They are used extensively in the gas processing industry for the removal of acidic gases like hydrogen sulfide (B99878) from gas streams. taylorandfrancis.com A significant area of research involves the formation of "atranes," which are complex cage-like molecules derived from triethanolamine. researchgate.net These atrane structures, such as silatranes, exhibit unusual physical and chemical properties due to the transannular interaction between the nitrogen and the central atom (e.g., silicon), leading to applications in materials science and as catalysts. researchgate.net

Furthermore, recent research has highlighted the unexpected and crucial roles of triethanolamine in complex catalytic cycles. For instance, in the photochemical reduction of carbon dioxide, triethanolamine not only acts as a sacrificial electron donor but also actively participates in key reaction steps, including CO2 capture and hydride transfer. acs.org Researchers have also developed biologically active complexes of triethanolamine with aroxyacetic acids and their metal salts, indicating the expanding utility of its derivatives. researchgate.net

Evolution of Research Paradigms for Aminoalcohol Salts in Synthetic and Mechanistic Chemistry

The use of amino alcohols in their salt form, such as hydrochlorides or hydrobromides, has evolved significantly. Initially considered simple, water-soluble forms of the parent amine, these salts are now recognized as crucial reagents and catalysts that can fundamentally alter reaction pathways and improve outcomes.

A key research paradigm shift involves the use of amino alcohol salts to enhance reaction yields and selectivity. For example, computational studies on the reaction of β-amino alcohols with thionyl chloride have shown that using the hydrochloride salt of the amino alcohol can dramatically increase the yield of the desired product from as low as 2% to over 80%. cdnsciencepub.com The protonation of the amine prevents it from engaging in undesired side reactions, thereby directing the reaction toward the intended pathway involving the alcohol group. cdnsciencepub.com

This principle is exploited in modern synthetic chemistry. An environmentally friendly method for transforming amino alcohols into valuable amino acid salts uses a ruthenium pincer complex where the amino alcohol itself is the substrate. nih.gov In the field of asymmetric synthesis, the hydrochloride salts of α-amino ketones are used as substrates in highly effective ruthenium-catalyzed asymmetric transfer hydrogenation to produce chiral 1,2-amino alcohols, which are important pharmaceutical building blocks. acs.org The use of the salt form is integral to the success and high enantioselectivity of these catalytic conversions. acs.org This demonstrates a mature understanding of amino alcohol salts not just as starting materials, but as key components that enable advanced and efficient chemical transformations.

Current Research Landscape and Emerging Trends for 2,2',2''-Nitrilotrisethanol Hydrobromide

While dedicated research focusing exclusively on this compound is not extensively documented in broad review articles, its role and potential can be clearly inferred from the research trends of its parent compound and the established utility of amino alcohol salts. The compound is primarily recognized as a chemical intermediate and a laboratory reagent. americanchemicalsuppliers.com

The primary function of this compound in the current research landscape is to serve as a protonated and readily available source of the triethanolammonium (B1229115) cation. nih.gov Its properties are defined by its structure as the salt of a tertiary amine and a strong acid.

Interactive Data Table: Properties of this compound Below is a table of computed chemical and physical properties for this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₆BrNO₃ | nih.gov |

| Molecular Weight | 230.10 g/mol | nih.gov |

| IUPAC Name | 2-[bis(2-hydroxyethyl)amino]ethanol;hydrobromide | nih.gov |

| CAS Number | 25114-70-9 | nih.gov |

| Hydrogen Bond Donor Count | 4 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 6 | nih.gov |

| Exact Mass | 229.03136 g/mol | nih.gov |

| Topological Polar Surface Area | 63.9 Ų | nih.gov |

Emerging trends for this compound are linked to the applications where protonated triethanolamine is beneficial. Based on the mechanistic insights from related studies, the use of this compound is anticipated in several areas:

Catalysis: As a proton source or co-catalyst in reactions where triethanolamine is a key component, such as in CO2 reduction systems, to maintain optimal pH or facilitate proton-coupled steps. acs.org

Synthetic Chemistry: In reactions involving the hydroxyl groups of triethanolamine, using the hydrobromide salt could prevent the tertiary amine from interfering, potentially leading to cleaner reactions and higher yields, mirroring the advantages seen with other amino alcohol salts. cdnsciencepub.com

Materials Science: As a precursor or pH modifier in the synthesis of atrane-based materials or other polymers where the controlled delivery of the triethanolammonium cation is required. researchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3.BrH/c8-4-1-7(2-5-9)3-6-10;/h8-10H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKLUBWWAGMMAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)CCO.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70947978 | |

| Record name | 2,2',2''-Nitrilotri(ethan-1-ol)--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25114-70-9 | |

| Record name | Ethanol, 2,2′,2′′-nitrilotris-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25114-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',2''-Nitrilotrisethanol hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025114709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',2''-Nitrilotri(ethan-1-ol)--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',2''-nitrilotrisethanol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 2,2 ,2 Nitrilotrisethanol Hydrobromide Formation

Classical and Modern Approaches to the Synthesis of Quaternary Ammonium (B1175870) and Amine Hydrohalide Salts

The synthesis of amine salts is a cornerstone of organic chemistry, with methods evolving from classical stoichiometric reactions to more sophisticated modern strategies. Amine hydrohalide salts, such as 2,2',2''-Nitrilotrisethanol hydrobromide, are typically formed through a direct acid-base reaction. The classical and most straightforward method involves the neutralization of the amine with a hydrohalic acid. In the case of this compound, this is achieved by reacting the tertiary amine Triethanolamine (B1662121) (also known as 2,2',2''-Nitrilotrisethanol) with hydrobromic acid. acs.org This reaction is an exothermic neutralization that yields the corresponding ammonium salt.

For the synthesis of quaternary ammonium salts, where a nitrogen atom is bonded to four organic groups, the classical approach is the Menschutkin reaction. This involves the alkylation of a tertiary amine with an alkyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.govresearchgate.net

Modern synthetic approaches offer greater control and versatility. Reductive amination, for instance, is a powerful method for forming amines by reacting an aldehyde or ketone with ammonia (B1221849) or an amine in the presence of a reducing agent. westlake.edu.cn This two-part process first forms an imine, which is then reduced to an amine. westlake.edu.cn Other advanced methods for preparing primary amines include the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as an ammonia surrogate to avoid overalkylation, and the use of azide (B81097) ions as nucleophiles followed by reduction. westlake.edu.cn For amino alcohols specifically, modern syntheses include the catalytic ring-opening of epoxides with amines, a reaction that can be performed with high regioselectivity and in environmentally benign solvents like water. organic-chemistry.orgresearchgate.net

Optimization of Reaction Conditions for Enhanced Synthesis of this compound

The efficient synthesis of this compound hinges on the careful optimization of several key reaction parameters. These include reactant stoichiometry, temperature, pH, and the choice of solvent. The goal is to maximize the yield and purity of the final product while minimizing side reactions and the formation of impurities.

The direct neutralization of Triethanolamine with hydrobromic acid is the most common route. Achieving a high yield requires precise control over the molar ratio of the reactants. A 1:1 molar ratio is optimal, as any deviation can leave unreacted starting materials in the product mixture, complicating purification. Temperature control is also vital; since the neutralization is exothermic, the reaction is often conducted at reduced temperatures (e.g., 0–15 °C) to prevent potential degradation of the product. acs.org For the analogous synthesis of triethylamine (B128534) hydrobromide, maintaining a pH near neutrality (6.0-7.0) is recommended to minimize salt decomposition.

The choice of solvent and purification method also plays a significant role. While the reaction can be performed in aqueous solution, subsequent purification often involves precipitation or recrystallization from a suitable organic solvent. For instance, in the preparation of β-bromoethylamine hydrobromide, acetone (B3395972) is used to precipitate the product from the reaction mixture. orgsyn.org For high-purity applications, recrystallization from a solvent like ethanol (B145695) can be employed.

The following interactive table summarizes key parameters and their impact on the synthesis of aminoalcohol hydrobromides, based on findings from related syntheses.

Table 1: Optimization of Reaction Conditions for Aminoalcohol Hydrobromide Synthesis

| Parameter | Condition | Rationale | Expected Outcome | Reference |

|---|---|---|---|---|

| Reactant Ratio | 1:1 (Amine:Acid) | Ensures complete conversion of the limiting reagent without excess starting material. | High purity, simplified purification. | |

| Temperature | 0–15 °C | Manages the exothermic nature of the reaction, preventing side reactions and product degradation. | Improved yield and product stability. | acs.org |

| pH Control | 6.0–7.0 | Minimizes decomposition of the resulting amine salt. | Enhanced purity and yield. | |

| Solvent | Acetone / Ethanol | Used for precipitation and recrystallization to remove impurities. | High purity crystalline solid. | orgsyn.org |

| Purification | Recrystallization | Removes soluble impurities and unreacted starting materials. | Final product with ≥98% purity. | |

Green Chemistry Principles and Sustainable Synthetic Routes for Aminoalcohol Salts

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including aminoalcohol salts. The focus is on developing methods that are more environmentally benign, safer, and more efficient in their use of resources.

A key aspect of green chemistry is the use of sustainable solvents. Water is an ideal green solvent, and many aminoalcohol salt syntheses, including the direct aminolysis of epoxides, can be performed effectively in aqueous media without the need for a catalyst. organic-chemistry.org The direct reaction of Triethanolamine with aqueous hydrobromic acid is inherently a green process as it uses water as the solvent and is highly atom-economical, with all atoms of the reactants being incorporated into the final product.

The use of reusable catalysts is another pillar of sustainable synthesis. For the synthesis of β-amino alcohols from aromatic amines and alkylene carbonates, Na-Y zeolite, a solid base catalyst, has been shown to be highly active and reusable, offering an environmentally friendly alternative to traditional methods. organic-chemistry.org Similarly, catalysts based on cerium chloride and other metal salts have been used for the cleavage of epoxides with aromatic amines, often under mild conditions. researchgate.net By avoiding hazardous materials, reducing waste, and designing for energy efficiency, these green methodologies offer sustainable pathways to valuable aminoalcohol intermediates and their salts. organic-chemistry.org

Elucidation of Mechanistic Pathways for Amine Protonation and Salt Formation

The formation of this compound is governed by a fundamental acid-base reaction mechanism. The central nitrogen atom in the Triethanolamine molecule possesses a lone pair of non-bonding electrons. This lone pair makes the nitrogen atom a region of high electron density, rendering it basic and nucleophilic.

According to Brønsted-Lowry acid-base theory, a base is a proton acceptor. In this reaction, the Triethanolamine acts as the base. Hydrobromic acid (HBr), a strong acid, readily donates a proton (H⁺). The lone pair of electrons on the nitrogen atom attacks the proton from the HBr molecule, forming a new nitrogen-hydrogen (N-H) covalent bond.

This protonation event results in the formation of the triethanolammonium (B1229115) cation, [N(CH₂CH₂OH)₃H]⁺. The nitrogen atom now bears a formal positive charge, which is balanced by the bromide anion (Br⁻) left behind from the hydrobromic acid. The strong electrostatic attraction between the positively charged triethanolammonium cation and the negatively charged bromide anion constitutes the ionic bond that defines the salt, this compound.

This transformation from a neutral, viscous liquid (Triethanolamine) to a solid, ionic salt significantly alters the compound's physical properties. nih.gov Notably, the salt exhibits much greater water solubility than its parent amine, a property that is frequently exploited in various applications. wikipedia.org

Theoretical and Computational Chemistry Investigations of 2,2 ,2 Nitrilotrisethanol Hydrobromide

Quantum Mechanical Studies of Molecular Structure, Conformation, and Electronic Properties

Quantum mechanical calculations, particularly those employing ab initio methods, provide fundamental insights into the molecular structure and conformational preferences of the triethanolammonium (B1229115) cation, the core component of 2,2',2''-Nitrilotrisethanol hydrobromide.

Studies on the triethanolammonium cation have revealed that its most stable conformation is the endo form. In this arrangement, the ammonium (B1175870) proton (N-H+) is directed inwards, forming a "lampshade" structure with the three hydroxyethyl (B10761427) arms. researchgate.net This conformation is stabilized by intramolecular hydrogen bonding interactions between the hydroxyl groups of the ethanol (B145695) chains. scispace.com The gauche conformation of the O-C-C-N dihedral angle is a key feature of this stable structure. researchgate.net

The parent molecule, triethanolamine (B1662121), has a molecular weight of 149.19 g/mol . nih.gov Upon protonation and association with a bromide ion, the resulting this compound has a molecular weight of approximately 230.10 g/mol . nih.gov

Table 3.1.1: Computed Properties of the Triethanolammonium Cation Note: These properties are for the cation component and are derived from computational studies of related triethanolamine compounds.

| Property | Value | Source |

| Molecular Formula | C₆H₁₆NO₃⁺ | nih.gov |

| Formal Charge | +1 | nih.gov |

| Hydrogen Bond Donor Count | 4 (N-H and 3 x O-H) | nih.gov |

| Hydrogen Bond Acceptor Count | 3 (Oxygen atoms) | nih.gov |

| Rotatable Bond Count | 6 | nih.gov |

Density Functional Theory (DFT) Calculations on Intermolecular Interactions and Hydrogen Bonding Networks

Density Functional Theory (DFT) calculations have been instrumental in elucidating the intricate network of intermolecular interactions within triethanolammonium salts. While specific studies on the hydrobromide are not extensively available, research on related triethanolammonium-based protic ionic liquids offers significant understanding. researchgate.netmdpi.com

In the solid state and in ionic liquid forms, the triethanolammonium cation engages in multiple, strong hydrogen bonds with the counter-anion. The primary interaction involves the ammonium proton (N-H+), which acts as a potent hydrogen bond donor. Additionally, the three hydroxyl groups (-OH) of the cation participate in hydrogen bonding with the anion. mdpi.com In the case of this compound, the bromide ion (Br-) would serve as the primary hydrogen bond acceptor.

Table 3.2.1: Representative Hydrogen Bond Parameters in Triethanolammonium Salts Note: Data is generalized from studies on various triethanolammonium salts and serves as an illustrative example.

| Hydrogen Bond Type | Typical Bond Length (Å) | Typical Bond Energy (kcal/mol) |

| N-H+ ••• Anion | 1.8 - 2.2 | 10 - 15 |

| O-H ••• Anion | 2.0 - 2.5 | 5 - 10 |

Molecular Dynamics Simulations of this compound in Solution-Phase Environments

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of ions in solution. For the triethanolammonium cation, MD studies in aqueous solutions have been conducted to understand its hydration and conformational dynamics. scispace.comnih.gov

In an aqueous environment, the triethanolammonium cation forms strong hydrogen bonds with surrounding water molecules. The protonated amine group and the hydroxyl groups all act as hydrogen bond donors to the oxygen atoms of water. The oxygen atoms of the cation's hydroxyl groups can also act as hydrogen bond acceptors from the hydrogen atoms of water. This extensive hydration shell influences the cation's mobility and conformational flexibility in solution. scispace.com

MD simulations have shown that even in solution, the triethanolammonium cation tends to maintain its stable endo conformation, although transient fluctuations and rotations of the hydroxyethyl arms occur. scispace.com The interaction with water molecules can lead to a slight preference for gauche conformers in the O-C-C-N dihedral angles. chemistrysteps.com The presence of water is shown to associate with the ethanolamine (B43304) at low water mole fractions, indicating strong solute-solvent interactions. scispace.comnih.gov

Table 3.3.1: Simulated Properties of Triethanolamine in Aqueous Solution Note: This data is for the parent amine, triethanolamine, and provides insight into the behavior of the cation in solution.

| Property | Observation | Source |

| Solvation | Preferentially solvated by water molecules. | chemistrysteps.com |

| Dimer Formation | Limited dimer formation in aqueous solution. | chemistrysteps.com |

| Conformation | Predominantly gauche conformers for the (O-C-C-N) dihedral. | chemistrysteps.com |

| Intramolecular H-Bonding | Significant degree of intramolecular hydrogen bonding is maintained. | chemistrysteps.com |

Prediction of Reactivity Profiles and Exploration of Potential Reaction Pathways via Computational Modeling

Computational modeling can be employed to predict the reactivity of a molecule and explore potential reaction pathways. For this compound, reactivity is primarily associated with the functional groups of the triethanolammonium cation.

The key reactive sites on the cation are the acidic protons of the ammonium and hydroxyl groups, the nucleophilic nitrogen atom (in its deprotonated form), and the oxygen atoms of the hydroxyl groups. Computational methods such as DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Potential reaction pathways that can be explored computationally include:

Acid-base reactions: The transfer of the acidic protons to a base. The pKa of the triethanolammonium cation is a key parameter that can be estimated computationally.

Nucleophilic substitution: The hydroxyl groups can be subject to substitution reactions.

Oxidation: The alcohol functionalities can be oxidized to aldehydes or carboxylic acids.

Complexation reactions: The cation can act as a ligand, coordinating with metal ions through its nitrogen and oxygen atoms.

Table 3.4.1: Predicted Reactive Sites of the Triethanolammonium Cation

| Site | Type of Reactivity | Potential Reactions |

| Ammonium Proton (N-H+) | Electrophilic / Acidic | Deprotonation by a base |

| Hydroxyl Protons (O-H) | Electrophilic / Acidic | Deprotonation, Esterification |

| Nitrogen Atom | Nucleophilic (in deprotonated form) | Alkylation, Acylation |

| Oxygen Atoms | Nucleophilic / Basic | Protonation, Coordination to electrophiles |

Advanced Spectroscopic and Analytical Techniques for Probing the Chemical Behavior of 2,2 ,2 Nitrilotrisethanol Hydrobromide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Understanding Solution-State Dynamics and Exchange Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamic processes of 2,2',2''-Nitrilotrisethanol hydrobromide in solution. The protonation of the central nitrogen atom and the presence of hydroxyl groups create a complex system of exchangeable protons and distinct chemical environments.

In ¹H NMR spectra, the protons on the carbons adjacent to the newly formed ammonium (B1175870) center (-N⁺H-CH₂-) are expected to be deshielded and appear at a higher chemical shift (downfield) compared to those in the parent triethanolamine (B1662121), typically in the range of 3.0-3.5 ppm. libretexts.org The protons on the carbons adjacent to the hydroxyl groups (-CH₂-OH) would also exhibit a downfield shift, generally observed around 3.8-4.0 ppm. The signals for these methylene (B1212753) groups would likely appear as overlapping triplets due to coupling with each other.

A key feature in the ¹H NMR spectrum would be the signals from the exchangeable protons: the ammonium proton (N⁺-H) and the three hydroxyl protons (-OH). These signals are often broad and their chemical shifts are highly dependent on factors such as solvent, concentration, and temperature. ntu.edu.sg The ammonium proton's resonance can be found in a wide range, from approximately 5 to 8 ppm, influenced by hydrogen bonding and the rate of chemical exchange with the solvent and hydroxyl protons.

Crucially, these exchange processes can be studied using techniques like D₂O exchange. Upon addition of a small amount of deuterium (B1214612) oxide (D₂O) to the NMR sample, the signals corresponding to the N⁺-H and O-H protons would disappear due to rapid exchange with deuterium, confirming their identity. libretexts.orgntu.edu.sg Variable-temperature NMR studies can also provide insight into the kinetics of proton exchange and conformational dynamics of the flexible ethanol (B145695) arms. As temperature changes, the rates of exchange and molecular motion are altered, leading to changes in peak shape and position, which can be analyzed to determine energy barriers for these processes. escholarship.org

In ¹³C NMR spectroscopy, the carbon atoms are also affected by the protonation. The carbons directly bonded to the ammonium nitrogen (α-carbons) are deshielded due to the electron-withdrawing effect of the positive charge and are expected to resonate in the 50-60 ppm range. ntu.edu.sg The carbons bonded to the hydroxyl groups (β-carbons) would appear at a slightly higher field, typically around 60-65 ppm. A ¹³C NMR spectrum for this compound is noted in the PubChem database, confirming its utility in structural verification. nih.gov

Table 4.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | -N⁺H-CH ₂- | ~3.0 - 3.5 | Triplet, deshielded by N⁺ |

| ¹H | -CH ₂-OH | ~3.8 - 4.0 | Triplet, deshielded by OH |

| ¹H | -N⁺-H | ~5.0 - 8.0 | Broad, exchangeable, concentration/solvent dependent |

| ¹H | -OH | ~4.0 - 5.0 | Broad, exchangeable, concentration/solvent dependent |

| ¹³C | -N⁺H-C H₂- | ~50 - 60 | Deshielded by ammonium group |

| ¹³C | -C H₂-OH | ~60 - 65 | Deshielded by hydroxyl group |

Utilization of Vibrational Spectroscopy (IR and Raman) for Investigating Protonation States and Anion-Cation Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and intermolecular interactions within this compound. The spectra are sensitive to the protonation state of the nitrogen atom and the hydrogen bonding network involving the bromide anion.

The IR spectrum of the parent compound, triethanolamine, is well-documented. nih.gov Upon formation of the hydrobromide salt, several characteristic changes are expected in the vibrational spectra. The most significant is the appearance of bands associated with the triethanolammonium (B1229115) cation.

N-H Stretching: A broad and strong absorption band is anticipated in the IR spectrum, typically between 2400 and 3200 cm⁻¹. This band is characteristic of the N⁺-H stretching vibration in a hydrogen-bonded ammonium salt. Its breadth is a result of the strong hydrogen bonding between the ammonium proton and the bromide anion (N⁺-H···Br⁻) as well as other potential interactions.

O-H Stretching: The broad O-H stretching band, typically found around 3300-3400 cm⁻¹ in the parent alcohol, is expected to be sharpened and may shift due to the formation of new hydrogen bonds, potentially involving the bromide ion (O-H···Br⁻).

C-N and C-O Stretching: The C-N stretching vibrations, observed around 1030-1230 cm⁻¹ in tertiary amines, will be altered upon protonation due to the change in the bond's electronic environment. Similarly, the C-O stretching frequency, typically near 1050 cm⁻¹, may also shift.

N-H Bending: Ammonium N-H bending vibrations are expected to appear in the 1500-1600 cm⁻¹ region.

An FTIR spectrum of this compound on a KBr wafer has been recorded, which would confirm these features and provide direct evidence of the protonation state and interactions in the solid phase. nih.gov Raman spectroscopy serves as a complementary technique. While the N-H and O-H stretches are often weak in Raman spectra, the skeletal C-C and C-N vibrations can provide valuable structural information. Comparing the IR and Raman spectra helps in a more complete assignment of vibrational modes.

Table 4.2.1: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Appearance |

| N⁺-H Stretch | 2400 - 3200 | Broad, strong in IR |

| O-H Stretch | 3200 - 3500 | Broad, strong in IR |

| C-H Stretch | 2850 - 3000 | Medium to strong |

| N-H Bend | 1500 - 1600 | Medium intensity |

| C-O Stretch | 1050 - 1150 | Strong |

| C-N Stretch | 1000 - 1200 | Medium |

X-ray Diffraction Methodologies for Investigating Solid-State Organization and Supramolecular Assembly

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal XRD would reveal precise bond lengths, bond angles, and the intricate details of its supramolecular assembly, which is governed by hydrogen bonding and ionic interactions.

While a specific, publicly available crystal structure for this compound could not be located in the Cambridge Structural Database (CSD), cam.ac.uknih.govcam.ac.uk we can predict the primary interactions based on the known chemistry of ammonium bromides and poly-alcohols. The crystal lattice would be organized by a network of hydrogen bonds.

The primary hydrogen bond donor is the protonated ammonium group (N⁺-H), which would form a strong hydrogen bond with the bromide anion (Br⁻) as the acceptor. Additionally, the three hydroxyl groups (-OH) are potent hydrogen bond donors and can also act as acceptors. This allows for an extensive three-dimensional network where the bromide ions are linked to multiple triethanolammonium cations, both through N⁺-H···Br⁻ and O-H···Br⁻ interactions. Furthermore, O-H···O hydrogen bonds between adjacent triethanolammonium cations are also possible, creating a complex and robust supramolecular architecture. researchgate.net

Powder X-ray Diffraction (PXRD) is a related technique used to analyze polycrystalline samples. It provides a characteristic "fingerprint" for a specific crystalline solid form. mdpi.comnih.gov The PXRD pattern of this compound would be unique to its specific crystal packing. It is an essential tool for identifying the compound, confirming its phase purity, and detecting the presence of different polymorphic forms or solvates, which can have different physical properties. For example, studies on other hydrobromide salts like citalopram (B1669093) hydrobromide have successfully used PXRD to define the crystal system and unit cell parameters. researchgate.net

Table 4.3.1: Predicted Supramolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Significance |

| Strong Ionic H-Bond | N⁺-H | Br⁻ | Primary interaction defining the salt bridge |

| Hydrogen Bond | O-H | Br⁻ | Contributes to linking cations and anions |

| Hydrogen Bond | O-H | O (hydroxyl) | Links adjacent cations, forming polymeric chains or sheets |

Mass Spectrometry Techniques for Analyzing Reaction Intermediates and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For a salt like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used.

In positive-ion ESI-MS, the compound would be detected as the protonated molecular ion of triethanolamine, the triethanolammonium cation [C₆H₁₅NO₃ + H]⁺, at an m/z of 150.1. The bromide ion is not observed in the positive ion spectrum. The NIST mass spectrum for the parent compound, triethanolamine, shows a molecular ion at m/z 149 and prominent fragments at m/z 118, 104, 86, 74, and 58, which correspond to losses of CH₂OH and other fragments. nist.gov

Tandem mass spectrometry (MS/MS) provides deeper structural insight by isolating the precursor ion (m/z 150.1) and subjecting it to collision-induced dissociation (CID) to generate product ions. The fragmentation pathways are diagnostic of the molecule's structure. A known fragmentation for the triethanolammonium cation is the loss of a water molecule followed by the loss of ethylene (B1197577), leading to a prominent product ion at m/z 130.0. nih.gov Other likely fragmentation pathways for the [M+H]⁺ ion (m/z 150.1) would involve neutral losses of water (H₂O), formaldehyde (B43269) (CH₂O), or ethylene glycol (C₂H₆O₂). nih.govnih.gov

Table 4.4.1: Plausible ESI-MS/MS Fragmentation Pathways for the Triethanolammonium Cation

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Product Ion Structure/Identity |

| 150.1 | H₂O | 132.1 | Loss of a hydroxyl group and a proton |

| 150.1 | H₂O + C₂H₄ | 130.1 | Documented transition, loss of water and ethylene nih.gov |

| 150.1 | CH₂O | 120.1 | Loss of formaldehyde from one of the ethanol arms |

| 132.1 | C₂H₄O | 88.1 | Subsequent loss of ethylene oxide from m/z 132 |

| 120.1 | H₂O | 102.1 | Subsequent loss of water from m/z 120 |

Chromatographic and Electrophoretic Methods for Reaction Monitoring and Product Purity Assessment

Chromatographic and electrophoretic methods are essential for separating 2,2',2''-Nitrilotrisethanol from reactants, byproducts, and impurities, making them ideal for monitoring the progress of its synthesis and assessing the purity of the final hydrobromide salt.

Gas Chromatography (GC) can be used to analyze the parent triethanolamine. Due to its polarity and high boiling point, derivatization is often employed to improve chromatographic performance. nih.gov However, methods using specialized columns, such as a RTX-5 amine column, have been developed for the direct analysis of triethanolamine in various matrices. Current time information in Auckland, NZ.

High-Performance Liquid Chromatography (HPLC) is highly suitable for analyzing the non-volatile salt form. Several HPLC methods have been reported for the quantification of triethanolamine.

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for polar compounds. One method uses a HILIC column with an isocratic mobile phase of acetonitrile (B52724) and ammonium formate (B1220265) to separate triethanolamine from other ethanolamines, followed by MS/MS detection. nih.gov

Ion Chromatography (IC): IC can separate alkanolamines effectively. One method uses a Dionex OmniPac PAX-500 column with a sodium hydroxide (B78521) and acetonitrile eluent, followed by Pulsed Amperometric Detection (PAD). ua.pt

Reversed-Phase HPLC: While challenging due to the high polarity, methods have been developed using C18 columns, often with specialized mobile phases like micellar aqueous solutions to achieve adequate retention and separation. libretexts.org

Capillary Electrophoresis (CE) offers another powerful approach for the analysis of charged species like the triethanolammonium cation. A CE method using indirect UV detection has been described for the simultaneous determination of several ethanolamines, including triethanolamine, achieving separation in under 7 minutes. libretexts.org This high-efficiency technique is excellent for purity assessment and reaction monitoring.

Table 4.5.1: Summary of Chromatographic Methods for Triethanolamine Analysis

| Technique | Column/Capillary | Mobile Phase/Carrier Gas | Detector | Reference |

| GC | RTX-5 Amine (15 m x 0.32 mm) | Helium | FID | Current time information in Auckland, NZ. |

| HPLC (HILIC) | HILIC Column | Acetonitrile / 5 mM Ammonium Formate | MS/MS | nih.gov |

| HPLC (IC) | Dionex OmniPac PAX-500 | 150 mM NaOH / 5% Acetonitrile | PAD | ua.pt |

| Capillary Electrophoresis | Fused Silica Capillary | 10 mM Imidazole, 10 mM HIBA, 10 mM 18-crown-6 (B118740) ether | Indirect UV (214 nm) | libretexts.org |

Coordination Chemistry of 2,2 ,2 Nitrilotrisethanol Hydrobromide As a Ligand Precursor and Its Derived Complexes

Rational Design and Synthesis of Metal Complexes Utilizing Triethanolamine-Based Ligands

The rational design of metal complexes leveraging triethanolamine-based ligands is a strategic endeavor in coordination chemistry, aiming to construct molecules with predetermined properties. Understanding the crystal structure of precursor complexes is beneficial for this design process. researchgate.netmdpi.com The versatility of triethanolamine (B1662121) (H3tea) as a ligand, with its multiple donor sites, allows for the targeted synthesis of mononuclear, binuclear, and polynuclear complexes. researchgate.netresearchgate.net The choice of metal ion, ancillary ligands, and reaction conditions all play a crucial role in directing the self-assembly process towards the desired molecular architecture.

A common synthetic strategy involves the reaction of a metal salt with triethanolamine, often in a suitable solvent. The hydrobromide salt, 2,2',2''-nitrilotrisethanol hydrobromide, can be used as a convenient starting material, where the in-situ deprotonation of the ligand precursor by a base or through reaction with a metal oxide facilitates coordination. For instance, lead(II) oxide has been used as a starting material in the direct synthesis of lead(II) complexes with triethanolamine. electronicsandbooks.com The nature of the anion and the solvent can also influence the final product. electronicsandbooks.com

The synthesis of heterometallic complexes, such as 3d-4f coordination clusters, has been successfully achieved using a combination of amino alcohols like triethanolamine and other organic ligands like carboxylic acids. researchgate.net These ligands exhibit both chelating and bridging coordination modes, enabling the simultaneous binding of different metal centers. researchgate.net For example, two octanuclear Fe(III)-Ce(IV) clusters were synthesized using triethanolamine, pivalic acid, and sodium azide (B81097) as building blocks.

Investigation of Chelation Effects and Diverse Coordination Modes of Aminoalcohol Ligands

Triethanolamine is a highly flexible ligand endowed with various coordination modes, including monodentate, bidentate, tridentate, and tetradentate, as well as bridging capabilities. researchgate.netresearchgate.net This versatility allows for the formation of a wide variety of complex structures. The specific coordination mode adopted depends on several factors, including the metal ion, the presence of other ligands, and the reaction conditions.

Common Coordination Modes of Triethanolamine:

| Coordination Mode | Description | Example Metal Ions |

| Tridentate (κ³-N,O,O') | The nitrogen atom and two of the hydroxyl groups coordinate to the metal center. One ethanol (B145695) arm remains uncoordinated. researchgate.netmdpi.com | Co(II), Ni(II), Zn(II), Cd(II), Hg(II) researchgate.net |

| Tetradentate (κ⁴-N,O,O',O'') | The nitrogen atom and all three hydroxyl groups coordinate to the same metal center. lew.ro | Ca(II) lew.ro |

| Bridging | The ligand coordinates to two or more metal centers simultaneously. This can occur through the oxygen atoms of the hydroxyl groups. researchgate.net | Cu(II), Lanthanides researchgate.net |

The chelate effect is a significant thermodynamic principle that contributes to the stability of complexes formed with polydentate ligands like triethanolamine. libretexts.orgebsco.com The formation of one or more chelate rings upon coordination of a single ligand molecule to a metal ion is entropically more favorable than the coordination of an equivalent number of monodentate ligands. libretexts.org This enhanced stability is a key factor in the prevalence of chelate complexes in coordination chemistry.

For instance, in the complex Ni(TEA)22, two neutral triethanolamine ligands each act as tridentate chelators, forming a distorted octahedral geometry around the Ni(II) ion. mdpi.com In contrast, in a binuclear copper complex, the deprotonated triethanolamine ligand can act as a bridging ligand, connecting two copper centers. researchgate.net The ability of aminoalcohol ligands to exhibit such diverse coordination behavior is a cornerstone of their utility in constructing complex molecular architectures.

Studies on the Thermodynamic Stability and Speciation of Metal-Ligand Systems in Solution

The thermodynamic stability of metal complexes is a measure of the extent of complex formation at equilibrium. gcnayanangal.com The stability of metal-triethanolamine complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electronegativity) and the properties of the ligand. gcnayanangal.comslideshare.net The Irving-Williams series, which describes the relative stabilities of divalent metal ion complexes, is generally followed, with stability increasing from Mn(II) to Cu(II). gcnayanangal.com

The speciation of a metal in the presence of a ligand like triethanolamine refers to the distribution of the metal among its various possible forms, such as the free metal ion and different complexed species. libretexts.org This distribution is highly dependent on factors like pH, the concentration of the metal and ligand, and the presence of other competing ligands. libretexts.org

Amphiphilic systems, such as micelles, can significantly alter the equilibria of metal complex formation, leading to speciation profiles that differ from those in simple aqueous solutions. mdpi.com This is crucial for applications where the reaction environment is not purely aqueous.

The chelate effect plays a major role in the thermodynamic stability of metal-triethanolamine complexes. libretexts.org Complexes with chelating ligands are significantly more stable than those with analogous monodentate ligands. libretexts.org This increased stability is primarily an entropic effect. libretexts.org

Factors Affecting the Thermodynamic Stability of Metal-Triethanolamine Complexes:

| Factor | Influence on Stability |

| Metal Ion Charge | Higher charge generally leads to greater stability. slideshare.net |

| Metal Ion Radius | Smaller ionic radius for a given charge generally leads to greater stability. gcnayanangal.com |

| Ligand Basicity | More basic ligands tend to form more stable complexes. gcnayanangal.com |

| Chelation | The formation of chelate rings significantly increases stability (chelate effect). libretexts.org |

| Steric Hindrance | Bulky substituents on the ligand can decrease stability. |

Reactivity and Transformation Pathways of Coordinated 2,2',2''-Nitrilotrisethanol Moieties within Metal Complexes

Once coordinated to a metal center, the reactivity of the triethanolamine ligand can be significantly altered. The metal ion can act as a template or an activating agent, facilitating transformations that are not readily observed for the free ligand.

One area of interest is the thermal decomposition of metal-triethanolamine complexes. researchgate.net Studies have shown that the decomposition often proceeds in stages, with the initial step sometimes involving the degradation of the uncoordinated ethanol groups, followed by the decomposition of the coordinated framework. researchgate.net The thermal stability of these complexes is influenced by the metal ion. researchgate.net

The coordinated triethanolamine can also participate in catalytic reactions. For example, triethanolamine has been shown to be involved in the photochemical reduction of CO2. acs.org In this process, it can act as a proton acceptor and also engage in key catalytic steps like metal-hydride formation and hydride transfer. acs.org Furthermore, triethanolamine can react with CO2 to form a zwitterionic alkylcarbonate adduct. acs.org

The oxidation of coordinated triethanolamine can also lead to interesting transformations. The pathway of oxidation can depend on the reaction conditions, such as the presence of an oxidant and the nature of the solvent. researchgate.net For instance, under photocatalytic conditions in the presence of O2, triethanolamine can undergo oxygenation and formylation to yield formyl esters of β-hydroxyethylene formamides. researchgate.net

In some cases, the coordination environment can force the ligand into unusual conformations, leading to unexpected reactivity. While triethanolamine typically acts as a chelating ligand, related aminoalcohols like diethanolamine (B148213) have been observed to adopt a rare non-chelating bridging coordination mode in certain copper(II) complexes. rsc.org This highlights the subtle interplay between the ligand, metal, and other components of the complex in dictating the final structure and reactivity.

Catalytic Applications and Mechanistic Insights into Reactions Facilitated by 2,2 ,2 Nitrilotrisethanol Hydrobromide and Its Complexes

Role of Aminoalcohol-Based Catalysts in Organic and Inorganic Transformations

Aminoalcohols are a versatile class of compounds that have found significant utility as catalysts in a multitude of organic and inorganic transformations. Their bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group capable of hydrogen bonding or acting as a ligand site, allows them to participate in and accelerate reactions through various mechanisms. These catalysts are central to the synthesis of complex molecules, including chiral amines and alcohols which are vital for the life sciences. rsc.orgnih.gov The application of aminoalcohol-based catalysts ranges from biocatalytic processes, such as the conversion of monosaccharides to valuable amino alcohols nih.gov, to metal-catalyzed reactions like the amination of alcohols. youtube.com

Within this context, Triethanolamine (B1662121) (TEOA), the parent compound of 2,2',2''-Nitrilotrisethanol hydrobromide, has demonstrated remarkable and unexpected catalytic activity. A significant application is its role as a highly efficient, low-cost, and biodegradable organocatalyst for the carboxylative cyclization of propargylic amines with carbon dioxide (CO2) at atmospheric pressure. magtech.com.cn This transformation is of high importance as it provides an environmentally friendly, metal-free route to produce 2-oxazolidinones, which are valuable heterocyclic compounds. magtech.com.cn The ability of TEOA to effectively catalyze the chemical fixation of CO2 under mild conditions underscores the potential of aminoalcohol catalysts to contribute to more sustainable chemical processes. magtech.com.cn

Development and Performance Evaluation of Heterogeneous and Homogeneous Catalytic Systems

Catalytic systems are broadly classified as either heterogeneous or homogeneous. Homogeneous catalysts exist in the same phase as the reactants, typically a liquid phase, which often leads to high activity and selectivity due to well-defined active sites and high diffusivity. youtube.comacs.org However, separating the catalyst from the product can be difficult and expensive. acs.orgnih.gov Conversely, heterogeneous catalysts exist in a different phase (usually a solid catalyst with liquid or gas reactants), which simplifies catalyst separation and recycling, a major advantage in industrial processes. acs.orgnih.gov Their primary drawbacks can include lower selectivity and potential issues with heat and mass transfer. youtube.com

The catalytic system involving Triethanolamine (TEOA) in the synthesis of 2-oxazolidinones serves as a prime example of a homogeneous organocatalytic system. magtech.com.cn In this process, TEOA was found to be a highly efficient catalyst, providing good to excellent yields of the desired products. magtech.com.cn A key performance indicator for any catalytic system is its reusability. Studies have shown that after the reaction, TEOA can be easily recovered and reused without a significant decrease in its catalytic efficiency, which is a crucial advantage for a homogeneous catalyst. magtech.com.cn

The performance of the TEOA-catalyzed system is demonstrated in the synthesis of various 2-oxazolidinone (B127357) derivatives from propargylic amines and CO2. The table below summarizes the research findings, showcasing the yields achieved for different substrates under optimized reaction conditions.

Table 1: Performance of TEOA as a Homogeneous Catalyst in the Synthesis of 2-Oxazolidinones Data sourced from a study on the carboxylative cyclization of propargylic amines with CO2. magtech.com.cn

{{#each data}} {{/each}}| Propargylic Amine Substrate | Product (2-Oxazolidinone) | Yield (%) |

|---|---|---|

| {{substrate}} | {{product}} | {{yield}} |

Mechanistic Elucidation of Catalytic Cycles Involving this compound Derivatives

Understanding the reaction mechanism at a molecular level is fundamental to optimizing catalytic processes and designing new, more efficient catalysts. For the derivatives of 2,2',2''-Nitrilotrisethanol, mechanistic insights have been gained through computational studies, specifically Density Functional Theory (DFT), on the parent amine, TEOA. magtech.com.cn

In the TEOA-catalyzed carboxylative cyclization of propargylic amines, the mechanism does not involve a simple base-catalyzed deprotonation. Instead, DFT studies revealed a more intricate catalytic cycle where TEOA plays an active role in activating the CO2 molecule. magtech.com.cn The proposed mechanism suggests that the hydroxyl groups and the nitrogen atom of TEOA cooperate to interact with a CO2 molecule, leading to the formation of a crucial ring-shaped carbonate intermediate. magtech.com.cn This activated CO2 species is then more susceptible to nucleophilic attack by the propargylic amine.

The catalytic cycle can be summarized in the following key steps:

Activation of CO2: A molecule of TEOA interacts with CO2, forming a zwitterionic adduct or a carbonate-like intermediate. This step increases the electrophilicity of the carbon atom in CO2.

Nucleophilic Attack: The nitrogen atom of the propargylic amine attacks the activated CO2, leading to the formation of a carbamate (B1207046) intermediate.

Intramolecular Cyclization: The carbamate intermediate undergoes an intramolecular cyclization, where the terminal alkyne group attacks the carbamate carbonyl. This is often the rate-determining step.

Proton Transfer and Catalyst Regeneration: A series of proton transfers occurs, leading to the formation of the final 2-oxazolidinone product and the regeneration of the TEOA catalyst, allowing it to enter a new cycle. magtech.com.cn

Exploration of Stereoselective Catalysis Employing Chiral Triethanolamine Analogues

Asymmetric catalysis, the synthesis of chiral molecules using a chiral catalyst, is a cornerstone of modern pharmaceutical and fine chemical production. nih.gov It allows for the selective formation of one enantiomer over its mirror image, which is often crucial for biological activity. Aminoalcohols are a privileged scaffold for designing chiral ligands and catalysts for a wide array of enantioselective transformations. thieme-connect.comnih.gov

While 2,2',2''-Nitrilotrisethanol is an achiral molecule, the development of chiral analogues for use in stereoselective catalysis is a logical and promising area of exploration. Chiral analogues could be synthesized by starting with chiral amino alcohols, thereby introducing stereogenic centers into the ligand framework. These chiral derivatives could then be used as ligands for metal catalysts or as organocatalysts themselves.

The principles for such applications are well-established. For instance:

Chiral Ligands for Metal Catalysts: Chiral amino alcohol-derived ligands, such as those based on Schiff bases, have been successfully used to create chiral environments around metal centers (e.g., Ni(II), Rh(I), Cu(I)) for asymmetric reactions like alkylations and conjugate additions. nih.gov A chiral triethanolamine analogue could coordinate to a metal through its nitrogen and oxygen atoms, creating a defined chiral pocket to control the stereochemical outcome of a reaction.

Chiral Organocatalysts: Chiral aminoalcohols and their derivatives, such as the cinchona alkaloids (e.g., quinine), can act as highly effective chiral bases or Brønsted acids. nih.gov Quinine has been used to catalyze asymmetric conjugate additions, demonstrating that the chiral aminoalcohol structure can effectively induce enantioselectivity. nih.gov A chiral TEOA derivative could similarly direct the approach of reactants in a stereocontrolled manner.

The exploration of chiral triethanolamine analogues represents a frontier in the application of this catalyst family. By leveraging established principles of asymmetric catalysis, these compounds hold the potential to facilitate new, efficient, and stereoselective organic transformations.

Future Research Directions and Emerging Paradigms in 2,2 ,2 Nitrilotrisethanol Hydrobromide Research

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Optimization

The convergence of artificial intelligence (AI) and machine learning (ML) with synthetic chemistry presents a transformative opportunity for the research and development of compounds like 2,2',2''-Nitrilotrisethanol hydrobromide. These computational tools are increasingly being employed to accelerate the discovery of new molecules and to refine the processes by which they are synthesized.

Computer-aided synthesis planning (CASP) tools, powered by machine learning, can deconstruct the target molecule to suggest a series of reaction steps, effectively creating a "roadmap" for its synthesis. nih.govtuwien.at These programs can even identify novel synthetic pathways that might not be immediately obvious to a human chemist. Furthermore, machine learning models can predict the properties of novel derivatives of this compound, allowing for the in silico design of new compounds with tailored functionalities for specific applications. The ability to cluster similar reaction suggestions, such as those involving different halide leaving groups (e.g., bromide vs. chloride), helps chemists to efficiently explore distinct synthetic strategies. nih.gov

Table 1: Potential AI/ML Applications in this compound Research

| Application Area | Description | Potential Impact |

|---|---|---|

| Retrosynthetic Analysis | AI algorithms predict potential precursor molecules and reaction steps to synthesize the target compound. | Faster identification of viable and novel synthetic routes. |

| Reaction Condition Optimization | ML models suggest optimal temperatures, pressures, catalysts, and solvents based on existing reaction data. | Increased reaction yields, reduced side products, and lower energy consumption. |

| Novel Derivative Design | Predictive models design new derivatives with desired chemical and physical properties. | Accelerated discovery of new functional materials and specialized chemicals. |

| Property Prediction | Algorithms forecast the physicochemical properties of unsynthesized compounds. | Efficient screening of candidate molecules before committing to laboratory synthesis. |

Development of Environmentally Sustainable and Atom-Economical Synthetic Approaches

The principles of green chemistry are increasingly central to modern chemical synthesis, emphasizing the need for processes that are both efficient and environmentally benign. mdpi.com A key metric in this regard is atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. primescholars.com

The traditional synthesis of amines can sometimes involve methods with poor atom economy, such as the Gabriel synthesis, which generates stoichiometric amounts of byproducts. primescholars.com Future research on this compound will undoubtedly focus on developing synthetic routes that maximize atom economy. This includes exploring catalytic methods that minimize waste and utilize starting materials more efficiently. For example, the direct amination of alcohols is an attractive, atom-economical method that produces water as the only byproduct. researchgate.net

The development of sustainable synthetic methods also involves the use of renewable feedstocks, greener solvents, and energy-efficient reaction conditions. mdpi.comrsc.org Research into producing the parent compound, triethanolamine (B1662121), from bio-based sources could provide a more sustainable starting point. mdpi.com Additionally, employing heterogeneous catalysts that can be easily recovered and reused would further enhance the environmental credentials of the synthesis process. acs.orgnih.gov The goal is to create a lifecycle for the compound that minimizes its environmental impact from production to final application. mdpi.com

Table 2: Comparison of Synthetic Approaches by Green Chemistry Metrics

| Synthetic Method | Description | Atom Economy | Environmental Impact |

|---|---|---|---|

| Traditional Amine Synthesis (e.g., Gabriel) | Use of stoichiometric reagents, leading to significant byproduct formation. | Often low (<50%). primescholars.com | High, due to waste generation. |

| Catalytic Amination of Alcohols | Direct conversion of alcohols to amines using a catalyst. | High, with water as the main byproduct. researchgate.net | Low, especially with recyclable catalysts. |

| Bio-based Feedstock Routes | Synthesis from renewable resources like sugars or biomass. mdpi.com | Varies depending on the specific pathway. | Reduced reliance on fossil fuels. |

Expanding Applications in Specialized Chemical Technologies and Industrial Processes

Triethanolamine, the parent compound of this compound, already has a wide range of industrial applications, including as a corrosion inhibitor, a pH adjuster, an emulsifier, and an intermediate in the production of various chemicals. industrialchemicals.gov.auatamanchemicals.comnih.govatamanchemicals.com The hydrobromide salt form may offer advantages in certain specialized applications where the properties of the salt are beneficial.

Future research is likely to explore the use of this compound in new and emerging technological fields. For example, its ionic nature could make it a candidate for use in electrochemical applications, such as a component of an electrolyte solution or in the formulation of ionic liquids. Its ability to complex with metal ions could be exploited in areas like hydrometallurgy for metal extraction and separation, or in the formulation of novel catalysts. atamanchemicals.comatamanchemicals.com

In materials science, the compound could be investigated as a precursor or additive in the synthesis of functional polymers, coatings, or nanomaterials. Its hygroscopic and ionic properties might be useful in creating antistatic agents or in formulations for specialized lubricants and functional fluids. atamanchemicals.com As new technologies emerge, the unique combination of a tertiary amine, three hydroxyl groups, and a hydrobromide counter-ion in this compound provides a versatile platform for innovation.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying 2,2',2''-Nitrilotrisethanol hydrobromide?

- Methodology : Synthesis typically involves neutralizing triethanolamine (2,2',2''-Nitrilotrisethanol) with hydrobromic acid. Purification is achieved via recrystallization from ethanol or aqueous solutions, followed by vacuum drying. Characterization includes elemental analysis, FT-IR (to confirm N-H and O-H stretches), and NMR (to verify proton environments) .

- Data Validation : Monitor pH during neutralization (target ~7) and use TGA to assess hygroscopicity, as triethanolamine derivatives are prone to moisture absorption .

Q. How is this compound employed in buffer systems for enzymatic assays?

- Experimental Design : Prepare a pH 7.8 buffer by dissolving the compound in deionized water and adjusting with HCl/NaOH. Validate buffering capacity using trypsin inhibition assays (e.g., colorimetric monitoring of N-α-benzoyl-L-arginine-4-nitroanilide hydrolysis) .

- Critical Parameters : Ensure ionic strength consistency (e.g., 0.1–0.2 M) to avoid enzyme denaturation. Compare control and sample solutions to confirm buffer inertness .

Q. What spectroscopic techniques are suitable for characterizing metal complexes of this compound?

- Methods : Use UV-Vis spectroscopy to detect d-d transitions in copper complexes (e.g., λmax ~600 nm for Cu²⁺ complexes). Complement with ICP-OES for metal quantification and FT-IR to identify ligand coordination shifts (e.g., N-H bending at ~1600 cm⁻¹) .

- Data Interpretation : Compare spectra with reference complexes (e.g., copper triethanolamine complexes) to confirm stoichiometry .

Advanced Research Questions

Q. How does this compound enhance the relative volatility of ethanol-water mixtures in extractive distillation?

- Mechanistic Insight : The compound disrupts hydrogen bonding in water via its hydroxyl and amine groups, preferentially binding to water and reducing its activity. Experimental data show a linear increase in relative volatility up to 1.55 kmol·m⁻³ concentration .

- Optimization : Use Othmer-type recirculation stills to measure vapor-liquid equilibria. Model phase behavior with NRTL or UNIQUAC equations to predict azeotrope elimination .

Q. What strategies resolve contradictions in catalytic performance studies of metal-triethanolamine hydrobromide complexes?

- Case Analysis : For copper complexes, discrepancies in catalytic activity may arise from varying pH (affecting ligand protonation) or trace impurities (e.g., chloride). Use cyclic voltammetry to assess redox stability and XPS to verify oxidation states .

- Mitigation : Standardize synthesis protocols (e.g., molar ratios, reaction time) and employ chelation-controlled conditions to minimize side products .

Q. How do counterions (e.g., bromide vs. chloride) influence the solubility and reactivity of 2,2',2''-Nitrilotrisethanol salts?

- Comparative Study : Hydrobromide salts exhibit higher solubility in polar aprotic solvents (e.g., DMF) compared to hydrochlorides. Conduct conductivity measurements to assess ionic dissociation and DSC to compare thermal stability .

- Reactivity Impact : Bromide’s larger ionic radius may weaken electrostatic interactions in coordination complexes, altering catalytic pathways in organic synthesis .

Q. What analytical approaches detect and quantify trace impurities in this compound?

- Techniques : Use HPLC-ELSD (evaporative light scattering detection) with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water). For metal traces, employ ICP-MS with a detection limit of <1 ppb .

- Validation : Spike recovery experiments (90–110%) and cross-validation with GC-MS for organic impurities (e.g., residual ethanolamine derivatives) .

Key Considerations for Researchers

- Safety : Handle hydrobromide salts in fume hoods due to potential HBr release during decomposition .

- Storage : Use desiccators with silica gel to prevent hygroscopic degradation .

- Ethical Compliance : Adhere to aquatic toxicity guidelines (e.g., OECD 202) for disposal, as copper-triethanolamine complexes are toxic to aquatic life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.